Anti-inflammatory Activity of a 7-CF3 Derivative Shown to Be Comparable to the Drug Indomethacin
A specific derivative of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, compound 4e, demonstrated anti-inflammatory activity highly comparable to the clinical standard, indomethacin. This head-to-head comparison provides a quantitative benchmark for a 7-CF3-substituted pyrazolo[1,5-a]pyrimidine against a well-known non-steroidal anti-inflammatory drug (NSAID) [1].
| Evidence Dimension | In vivo anti-inflammatory activity (rat paw edema inhibition) |
|---|---|
| Target Compound Data | 83.4% inhibition (compound 4e, a 7-CF3 pyrazolopyrimidine derivative) |
| Comparator Or Baseline | Indomethacin (standard drug), 84.2% inhibition |
| Quantified Difference | 0.8 percentage points lower than indomethacin |
| Conditions | Carrageenan-induced rat paw edema assay; administered at a dose of 50 mg/kg, oral route, measured at 4 hours post-carrageenan injection. |
Why This Matters
For research groups screening anti-inflammatory candidates, compound 4e, derived from the 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine scaffold, represents a validated starting point with activity nearly identical to a gold-standard drug, reducing the risk of pursuing a non-viable chemical series.
- [1] Ranjana Aggarwal, Eakta Masan, Pawan Kaushik, Dhirender Kaushik, Chetan Sharma, K.R. Aneja. Synthesis and biological evaluation of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents. Journal of Fluorine Chemistry, 2014, 168, 16-24. View Source
